molecular formula C23H26N4O2 B2785731 N-[4-[[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]phenyl]acetamide CAS No. 2380187-22-2

N-[4-[[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]phenyl]acetamide

Número de catálogo B2785731
Número CAS: 2380187-22-2
Peso molecular: 390.487
Clave InChI: DXRFDFZGYBUBPZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-[[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]phenyl]acetamide, commonly known as QNZ, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential applications in cancer therapy. QNZ belongs to the class of quinazoline derivatives and has been shown to exhibit potent anti-tumor activity in various cancer cell lines.

Mecanismo De Acción

QNZ exerts its anti-tumor activity by inhibiting the activity of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a crucial role in cell survival, proliferation, and inflammation. It is overexpressed in many cancer cell types and is associated with tumor growth and resistance to chemotherapy. QNZ inhibits the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα, thereby preventing the translocation of NF-κB to the nucleus and subsequent transcription of its target genes.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, QNZ has been shown to exhibit anti-inflammatory and immunomodulatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to promote the production of anti-inflammatory cytokines, such as IL-10. QNZ has also been shown to enhance the activity of natural killer cells and to promote the differentiation of regulatory T cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of QNZ is its potent anti-tumor activity, which makes it a promising candidate for cancer therapy. It also exhibits anti-inflammatory and immunomodulatory effects, which may be useful in the treatment of various inflammatory and autoimmune diseases. However, QNZ has some limitations in lab experiments. It has low solubility in water and may require the use of organic solvents for administration. QNZ also has a short half-life, which may limit its efficacy in vivo.

Direcciones Futuras

There are several future directions for QNZ research. One direction is the development of more potent and selective inhibitors of NF-κB. Another direction is the investigation of the potential applications of QNZ in combination therapy with other anti-cancer agents. QNZ may also be useful in the treatment of various inflammatory and autoimmune diseases, and further research in this area is warranted. Additionally, the development of more effective drug delivery systems for QNZ may improve its efficacy in vivo.

Métodos De Síntesis

The synthesis of QNZ involves a multi-step process that starts with the reaction of 2-aminobenzonitrile with benzaldehyde to form 2-(benzylideneamino)benzonitrile. This intermediate is then reacted with piperidine, followed by the addition of 4-(chloromethyl)phenylacetic acid to yield QNZ.

Aplicaciones Científicas De Investigación

QNZ has been extensively studied for its potential applications in cancer therapy. It has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. QNZ has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

Propiedades

IUPAC Name

N-[4-[[4-[(4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-17(28)25-20-8-6-18(7-9-20)14-26-12-10-19(11-13-26)15-27-16-24-22-5-3-2-4-21(22)23(27)29/h2-9,16,19H,10-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRFDFZGYBUBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CN2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-({4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)phenyl]acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.